4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine
Overview
Description
The compound “4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . It has a molecular formula of CHBrN and an average mass of 197.032 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been analyzed . It has a molecular formula of CHBrN, an average mass of 197.032 Da, and a monoisotopic mass of 195.963608 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, have been analyzed . It has a molecular formula of CHBrN, an average mass of 197.032 Da, and a monoisotopic mass of 195.963608 Da .Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including pyrimidine, pyrazole, and thiazole derivatives, are pivotal in medicinal chemistry for their diverse biological activities. These compounds are utilized as core structures in the development of new drugs due to their ability to interact effectively with biological targets. The versatility of these heterocycles enables the exploration of pharmacophore space, contributing significantly to the discovery of compounds with potential CNS activity, among other therapeutic areas (Saganuwan, 2017).
Heterocycles in Optical Sensors and Electronics
Compounds containing heterocyclic units such as pyridine, pyrrole, and thiazole have been extensively utilized in the synthesis of optical sensors. Their electronic properties make them suitable for applications in luminescent materials and electronic devices, demonstrating the importance of heterocycles in the development of optoelectronic materials. These materials find applications in light-emitting diodes (LEDs), photovoltaic cells, and as sensors for various environmental and biological analytes (Jindal & Kaur, 2021).
Catalysis and Organic Synthesis
The unique reactivity of heterocyclic compounds, including those similar to 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine, has been exploited in catalysis and organic synthesis. These compounds serve as key intermediates in the formation of complex molecules through cross-coupling reactions and have been used to develop recyclable catalyst systems for efficient chemical synthesis, underscoring their importance in green chemistry and sustainable processes (Kantam et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKAWVPBUXFGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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